molecular formula C11H16O2 B13348661 Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

Cat. No.: B13348661
M. Wt: 180.24 g/mol
InChI Key: LKIMVAYHYHDJSP-VURMDHGXSA-N
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Description

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate is a chemical compound belonging to the class of enynoates, characterized by a conjugated system of a double bond and triple bond within its structure. This compound serves as a key synthetic intermediate and building block in organic synthesis, particularly in the construction of more complex biologically active molecules. Recent research highlights the significance of this structural motif in the synthesis of natural products and their analogs. For instance, the (Z)-configured Lachnophyllum methyl ester, a closely related natural compound, has been successfully synthesized and evaluated for its promising biological activities. Synthetic routes to access such structures have been optimized, with the Sonogashira coupling emerging as a particularly efficient method for generating the (Z)-isomer in high yield . In pharmacological research, compounds based on the (Z)-enynoate structure have demonstrated notable bioactivity. Studies identify them as potent natural nematicides, and they also exhibit significant activity against Leishmania infantum axenic amastigotes . The (Z)-stereochemistry is crucial for this biological function, as it mimics the structure of naturally occurring lactones and esters found in plants like Conyza bonariensis . Beyond its direct application, the enynoate functional group is a valuable precursor in modern synthetic methodology. Similar acetylenic esters are known to participate in reactions with organometallic reagents, such as 1,6-addition with organocuprates, to form functionalized allenes, which are versatile intermediates for further chemical transformations . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

InChI

InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6-

InChI Key

LKIMVAYHYHDJSP-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C=C\C#CC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC#CC(C)(C)C

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation of Terminal Alkynes

A key method involves deprotonation of 6,6-dimethylhept-4-yn-2-ene with n-butyllithium (nBuLi) in anhydrous tetrahydrofuran (THF) at -78°C, followed by quenching with ethyl chloroformate. This one-pot reaction directly forms the ester moiety while preserving the alkyne and alkene functionalities.

Procedure :

  • Dissolve 6,6-dimethylhept-4-yn-2-ene (1.0 equiv.) in dry THF under nitrogen.
  • Add nBuLi (1.1 equiv.) dropwise at -78°C and stir for 30 minutes.
  • Introduce ethyl chloroformate (1.2 equiv.) and warm to room temperature.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

  • Yield: 51–68% (similar analogs).
  • Stereoselectivity: The (Z)-configuration is retained via kinetic control during deprotonation.

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling for Enyne Formation

A Sonogashira coupling between ethyl 2-bromoacrylate and 5,5-dimethylhex-1-yne in the presence of Pd(PPh₃)₂Cl₂/CuI generates the conjugated enyne system.

Reagents :

  • Ethyl 2-bromoacrylate, 5,5-dimethylhex-1-yne, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%), Et₃N.

Conditions :

  • Reaction at 70°C for 12 hours in dimethylacetamide (DMA).

Outcome :

  • Isolated yields: ~60% (based on analogous reactions).
  • Configuration control: The (Z)-selectivity arises from steric hindrance during the coupling step.

Stereoselective Hydrogenation of Alkynoates

Partial Hydrogenation with Lindlar Catalyst

Ethyl 6,6-dimethylhept-4-ynoate is partially hydrogenated using Lindlar catalyst (Pb-poisoned Pd/C) to selectively reduce the triple bond to a (Z)-configured double bond.

Procedure :

  • Dissolve ethyl 6,6-dimethylhept-4-ynoate in hexane.
  • Add Lindlar catalyst (5 wt%) and stir under H₂ (1 atm) at 25°C.
  • Monitor by TLC; filter and concentrate.

Key Metrics :

  • Conversion: >95% (similar substrates).
  • Selectivity: (Z)-isomer predominance (>90%) due to catalyst geometry.

Esterification of Pre-Formed Enynoic Acids

Carbodiimide-Mediated Coupling

6,6-Dimethylhept-2-en-4-ynoic acid is esterified with ethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Steps :

  • Mix the acid (1.0 equiv.), EDC (1.2 equiv.), DMAP (0.1 equiv.), and ethanol (1.5 equiv.) in dichloromethane.
  • Stir at 25°C for 12 hours.
  • Extract with NaHCO₃, dry over Na₂SO₄, and purify.

Performance :

  • Yield: 75–85% (observed in related esters).

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Alkyne alkylation 51–68% High (Z) Moderate
Sonogashira coupling ~60% Moderate High
Lindlar hydrogenation >90% Excellent (Z) Low
Carbodiimide esterification 75–85% N/A Low

Critical Considerations

  • Steric Effects : The 6,6-dimethyl group hinders rotation, stabilizing the (Z)-isomer.
  • Solvent Choice : Polar aprotic solvents (e.g., DMA, THF) enhance reaction rates in coupling steps.
  • Catalyst Loading : Pd-based systems require rigorous exclusion of oxygen to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity can be harnessed to form new chemical bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

(a) Ethyl (E)-6,6-dimethylhept-2-en-4-ynoate
  • Structure : The E-isomer shares the same molecular formula (C₁₁H₁₆O₂) but differs in the stereochemistry of the C2–C3 double bond.
  • Applications: Limited data exist, but its isomerism may influence regioselectivity in cycloadditions or organometallic reactions .
(b) Ethyl (Z)-4-heptenoate (CAS: 39924-27-1)
  • Structure : A simpler analog (C₉H₁₆O₂) with a Z-configured double bond at C4 but lacking the triple bond and dimethyl substituents .
  • Reactivity : Primarily used in flavor/fragrance industries due to its fruity aroma. The absence of a triple bond limits its utility in complex synthesis.
  • Physical Properties : Molecular weight 156.22 g/mol, InChIKey: GITGIBUELGTBSG-WAYWQWQTSA-N .

Functional Group Analogs

(a) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Structure : Features a triple bond (C2–C3) and bulky diphenyl substituents at C5 (C₁₉H₂₀O₅).
  • Reactivity : The electron-withdrawing ethoxycarbonyloxy group enhances electrophilicity at the triple bond, promoting nucleophilic attacks. Used in cyclopropanation and propargylation reactions .
  • Crystallography : CCDC reference 1901024 confirms its planar geometry .
(b) Ethyl (E)-2-[benzyl(benzyloxycarbonyl)amino]-6,6-dimethylhept-2-en-4-ynoate
  • Structure: A protected amino-enynoate (C₂₄H₂₉NO₄) with a benzyl-protected amine and E-configuration.
  • Reactivity: Reacts with organocuprates to form allenes, enabling asymmetric synthesis of γ-amino acids. The amino group introduces chirality, critical for biological activity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Reactivity/Applications
Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate C₁₁H₁₆O₂ 6,6-dimethyl, Z-C2–C3 Enynoate ester 1,6-Michael addition; allene synthesis
Ethyl (E)-6,6-dimethylhept-2-en-4-ynoate C₁₁H₁₆O₂ 6,6-dimethyl, E-C2–C3 Enynoate ester Limited stereoselective synthesis
Ethyl (Z)-4-heptenoate C₉H₁₆O₂ Z-C4–C5 Simple ester Flavor/fragrance applications
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₁₉H₂₀O₅ 5,5-diphenyl, ethoxycarbonyloxy Propargyl ester Cyclopropanation, propargylation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate in a laboratory setting?

  • Methodology : Utilize multi-component reactions (MCRs) with catalysts like DMAP (4-dimethylaminopyridine) to assemble alkene and alkyne functionalities. For example, a three-component reaction involving a carbonyl compound, an alkyne precursor, and an esterifying agent can yield the target compound. Reaction conditions (e.g., ethanol solvent at 353 K for 5 hours) should be optimized to favor (Z)-stereochemistry .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethanol/water mixtures) to minimize byproducts .

Q. How can the stereochemistry of the (Z)-configured double bond in this compound be confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : Analyze coupling constants (JJ) between protons on the double bond; (Z)-isomers typically exhibit J=1012J = 10–12 Hz due to cis geometry.
  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry. For example, homopropargyl alcohol derivatives often crystallize in monoclinic systems (space group P21/nP2_1/n) with well-defined torsion angles .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodology :

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., Ethyl hept-2-en-6-ynoate, which shares alkene-alkyne motifs). For example, 13C^{13}\text{C} NMR chemical shifts for carbonyl carbons in similar esters typically appear at 165–170 ppm .
  • Computational Modeling : Use DFT (Density Functional Theory) calculations to predict spectral profiles and identify discrepancies arising from solvent effects or conformational flexibility .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

  • Methodology :

  • Kinetic Studies : Perform time-resolved monitoring of intermediates via in-situ FTIR or mass spectrometry.
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 2H^{2}\text{H} labels to trace bond-forming/breaking steps, particularly in esterification or alkyne functionalization pathways .

Key Methodological Recommendations

  • Crystallographic Analysis : For unambiguous structural confirmation, grow single crystals in ethanol and use SHELX software for refinement .
  • Data Reproducibility : Document raw data (e.g., NMR spectra, chromatograms) in appendices, adhering to IUPAC reporting standards .

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